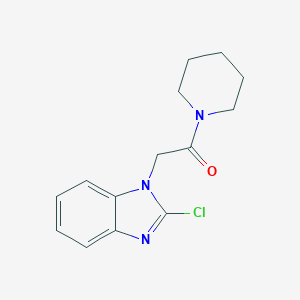![molecular formula C18H15N3O5S B277194 N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, commonly known as BDOA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDOA is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of BDOA is not fully understood, but studies have suggested that it targets specific signaling pathways involved in various disease processes. BDOA has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. BDOA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
BDOA has been shown to have various biochemical and physiological effects in preclinical models. Studies have shown that BDOA can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. BDOA has also been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to various diseases. Additionally, BDOA has been shown to improve cognitive function in animal models of neurodegenerative disorders by increasing the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and growth.
实验室实验的优点和局限性
One of the advantages of BDOA is its high potency and selectivity towards specific signaling pathways, which makes it a promising candidate for therapeutic applications. Additionally, BDOA has shown good pharmacokinetic properties, which means that it can be administered orally or intravenously and reach its target site in the body. However, one of the limitations of BDOA is its complex synthesis process, which requires expertise in organic chemistry. Additionally, BDOA has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the research and development of BDOA. One direction is to further investigate its anti-cancer properties and its potential as a cancer therapy. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in humans and to optimize its pharmacokinetic properties for clinical use. Overall, the potential therapeutic applications of BDOA make it an exciting area of research that warrants further investigation.
合成方法
The synthesis of BDOA involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce BDOA. The synthesis of BDOA is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
科学研究应用
BDOA has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that BDOA has anti-cancer properties and can induce apoptosis in cancer cells by targeting specific signaling pathways. BDOA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BDOA has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disorders.
属性
产品名称 |
N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C18H15N3O5S |
分子量 |
385.4 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H15N3O5S/c1-23-13-5-3-2-4-12(13)17-20-21-18(26-17)27-9-16(22)19-11-6-7-14-15(8-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22) |
InChI 键 |
FCAKZLUQPXKNQD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
规范 SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)
![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277138.png)